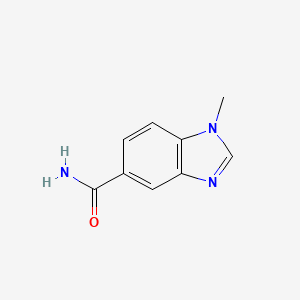

1-Methylbenzimidazole-5-carboxamide

Description

Significance of Benzimidazole (B57391) Heterocycles as Privileged Scaffolds in Medicinal Chemistry

Benzimidazole is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity. nih.govnih.govbohrium.com This versatility stems from its distinct physicochemical properties, including its capacity for hydrogen bonding, π-π stacking interactions, and hydrophobic interactions, which facilitate effective binding to macromolecules. nih.govbohrium.com The benzimidazole structure consists of a fused benzene (B151609) and imidazole (B134444) ring, a feature that provides a rigid and planar framework amenable to diverse chemical modifications. impactfactor.orgnih.gov This structural adaptability allows for the creation of large libraries of derivatives with a wide spectrum of biological activities. impactfactor.orgresearchgate.net

The significance of the benzimidazole core is underscored by its presence in numerous FDA-approved drugs. nih.govbohrium.com These include medications for a range of conditions, such as proton pump inhibitors like lansoprazole, anthelmintics like albendazole, and anticancer agents like bendamustine. impactfactor.orgnih.govijpsjournal.com The proven success of these drugs highlights the therapeutic potential inherent in the benzimidazole framework.

Historical and Contemporary Context of Benzimidazole Derivative Research

The history of benzimidazole research dates back to the discovery of its nucleus during studies on vitamin B12, where N-ribosyl-dimethylbenzimidazole was identified as a key ligand for cobalt. ihmc.uswikipedia.org The initial synthesis of benzimidazole itself was achieved in 1858. nih.gov Early research focused on the fundamental chemistry and synthesis of benzimidazole and its simpler derivatives. wikipedia.orgacs.org

In the mid-20th century, the discovery of the biological activities of benzimidazole derivatives, particularly their anthelmintic properties, spurred a significant increase in research interest. wikipedia.org This led to the development of a major class of veterinary and human medicines. wikipedia.org

Contemporary research on benzimidazole derivatives has expanded exponentially, driven by advancements in synthetic methodologies and a deeper understanding of molecular biology. benthamdirect.comnih.gov Current research trends focus on several key areas:

Anticancer Agents: A significant portion of modern benzimidazole research is dedicated to developing novel anticancer therapies. nih.govimpactfactor.orgnih.gov

Antimicrobial Agents: The emergence of drug-resistant microbes has renewed interest in benzimidazoles as a source of new antibacterial and antifungal compounds. ihmc.usbenthamdirect.com

Antiviral Agents: Researchers are actively exploring the potential of benzimidazole derivatives to combat various viral infections. benthamdirect.comnih.gov

Kinase Inhibitors: The role of kinases in cell signaling pathways has made them a prime target for benzimidazole-based inhibitors in various diseases. ontosight.ai

Modern synthetic strategies, including one-pot reactions, microwave-assisted synthesis, and solid-phase synthesis, have enabled the rapid and efficient production of diverse benzimidazole libraries for high-throughput screening. impactfactor.orgresearchgate.netnih.gov

Positioning of 1-Methylbenzimidazole-5-carboxamide within Current Benzimidazole Research Landscape

This compound (PubChem CID: 965327) is a specific derivative that has garnered attention within the broader landscape of benzimidazole research. nih.gov Its structure features a methyl group at the N-1 position of the benzimidazole ring and a carboxamide group at the 5-position. This particular arrangement of substituents influences its chemical properties and potential biological activity.

The presence of the carboxamide group is of particular interest as this functional group is known to participate in hydrogen bonding and can be a key pharmacophore in drug-receptor interactions. ihmc.usontosight.ai Research into benzimidazole-5-carboxamide derivatives has shown potential in areas such as antiviral (specifically against Yellow Fever and Zika viruses) and anticancer applications. researchgate.net

The synthesis of related benzimidazole-5-carboxylic acid derivatives, the precursors to the carboxamide, has been a subject of study, with various methods developed for their preparation. google.com The exploration of this compound and its analogues is part of a larger effort to systematically investigate the structure-activity relationships of substituted benzimidazoles to identify new lead compounds for drug discovery.

Structure

3D Structure

Properties

CAS No. |

90564-71-9 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-methylbenzimidazole-5-carboxamide |

InChI |

InChI=1S/C9H9N3O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h2-5H,1H3,(H2,10,13) |

InChI Key |

GCDGCOQSXIVIMI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylbenzimidazole 5 Carboxamide and Its Derivatives

Fundamental Synthetic Routes to the Benzimidazole (B57391) Core

The construction of the benzimidazole scaffold is a cornerstone of synthesizing a vast array of derivatives. Several classical and modern methods have been developed to achieve this, primarily revolving around the condensation of ortho-phenylenediamines with various carbonyl-containing compounds.

Condensation Reactions Utilizing ortho-Phenylenediamines and Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. semanticscholar.orgnih.gov This reaction is typically facilitated by heating the reactants, often in the presence of a strong acid like hydrochloric acid. nih.govijariie.com The versatility of this method allows for the preparation of a wide range of 2-substituted benzimidazoles by simply varying the carboxylic acid component. eijppr.com

Numerous catalysts and reaction conditions have been explored to optimize this condensation. For instance, ammonium (B1175870) chloride has been used as a catalyst for the reaction between o-phenylenediamine and various aromatic acids at 80-90°C, yielding benzimidazole derivatives in good yields (72-90%). semanticscholar.orgijariie.com Other catalytic systems, such as p-toluenesulfonic acid (p-TsOH), have also proven effective. orientjchem.org The reaction can be carried out by refluxing a mixture of the o-phenylenediamine, a carboxylic acid, and p-TsOH in a solvent like toluene. orientjchem.org Furthermore, the use of polyphosphoric acid (PPA) in xylene has been reported for the condensation of o-phenylenediamine with 4-aminobenzoic acid. semanticscholar.org

The reaction can also proceed with other carboxylic acid derivatives like orthoesters in the presence of Lewis acid catalysts such as ZrCl₄, SnCl₄, and TiCl₄. ijariie.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

| Reactants | Catalyst/Conditions | Product | Yield |

| o-Phenylenediamine, Aromatic Acid | NH₄Cl, 80-90°C | 2-Arylbenzimidazole | 72-90% semanticscholar.orgijariie.com |

| o-Phenylenediamine, Carboxylic Acid | p-TsOH, Toluene (reflux) | 2-Substituted Benzimidazole | High orientjchem.org |

| o-Phenylenediamine, 4-Aminobenzoic Acid | PPA, Xylene (reflux) | 2-(4-Aminophenyl)-1H-benzimidazole | 51% semanticscholar.org |

One-Pot Synthesis Strategies for Benzimidazole Scaffold Formation

To enhance efficiency and simplify procedures, one-pot synthesis strategies have been developed for the formation of the benzimidazole scaffold. These methods often involve the condensation of o-phenylenediamine with aldehydes. One such approach utilizes a hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) system in acetonitrile (B52724) at room temperature, offering short reaction times and excellent yields. organic-chemistry.org Another efficient one-pot method involves the use of bismuth nitrate (B79036) as a catalyst in ethanol (B145695) at ambient temperature for the reaction of o-phenylenediamine with aromatic aldehydes. rhhz.net

Ultrasonic irradiation has also been employed to accelerate the one-pot synthesis of benzimidazole derivatives. doi.org For example, the condensation of o-phenylenediamine and substituted aromatic aldehydes using a reusable ZnFe₂O₄ nano-catalyst under ultrasonic conditions results in high yields and shorter reaction times. doi.org Solvent-free conditions have also been explored, such as grinding a mixture of o-phenylenediamine and an organic acid or aldehyde and then heating it to 140°C. umich.edu

A notable one-pot, three-component synthesis utilizes an iron(III) porphyrin catalyst for the reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as a nitrogen source. nih.gov This domino reaction proceeds under mild conditions to produce benzimidazole derivatives in high yields. nih.gov

| Method | Reactants | Catalyst/Conditions | Key Advantages |

| H₂O₂/HCl System | o-Phenylenediamine, Aldehyde | Acetonitrile, Room Temperature | Short reaction time, high yields organic-chemistry.org |

| Bismuth Nitrate Catalysis | o-Phenylenediamine, Aromatic Aldehyde | Ethanol, Room Temperature | Fast reaction, excellent yield rhhz.net |

| Ultrasonic Irradiation | o-Phenylenediamine, Aromatic Aldehyde | ZnFe₂O₄, Ethanol/Water | Shorter reaction times, higher yields doi.org |

| Solvent-Free | o-Phenylenediamine, Organic Acid/Aldehyde | Grinding, 140°C | Green chemistry, good atom economy umich.edu |

| Iron-Catalyzed Domino Reaction | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Fe(III) Porphyrin | Mild conditions, high yields nih.gov |

Rearrangement Reactions in Benzimidazole Synthesis

While condensation reactions are the most common, rearrangement reactions also offer pathways to the benzimidazole core. One such example is the photochemical rearrangement of 1,2-polymethylenebenzimidazole N-oxides to 1,3-polymethylenebenzimidazolones. rsc.org Another approach involves the rearrangement of 1H,1′H-Spiro[quinoline-4,2′-quinoxaline]-2,3′(3H,4′H)-diones to yield 4-(benzimidazol-2-yl)quinolin-2(1H)-ones. nih.gov These methods, while less general, provide unique synthetic routes to specific benzimidazole derivatives.

Targeted Synthesis of 1-Methylbenzimidazole-5-carboxamide

Once the benzimidazole core is established, the synthesis of this compound requires specific functionalization at the N1 and C5 positions.

Selective N1-Methylation Protocols for Benzimidazole Derivatives

Selective methylation at the N1 position of the benzimidazole ring is a crucial step. A common method for N-methylation involves reacting the benzimidazole with a methylating agent. For instance, 1-methylbenzimidazole (B167850) can be synthesized by treating benzimidazole with sodium methylate in N,N-dimethylformamide (DMF), followed by the addition of methyl trifluoroacetate. chemicalbook.com Another approach utilizes iodomethane (B122720) as the methylating agent. chemicalbook.com The choice of base and methylating agent is critical to ensure selective methylation at the desired nitrogen atom, as benzimidazole has two potential methylation sites.

| Starting Material | Reagents | Product |

| Benzimidazole | 1. Sodium methylate, DMF; 2. Methyl trifluoroacetate | 1-Methylbenzimidazole chemicalbook.com |

| Benzimidazole | Iodomethane | 1-Methylbenzimidazole chemicalbook.com |

Strategies for C5-Carboxamide Functionalization

The introduction of a carboxamide group at the C5 position of the benzimidazole ring is the final key step. This is typically achieved by first introducing a carboxylic acid or a related functional group at the C5 position, which can then be converted to the carboxamide. Starting with a pre-functionalized o-phenylenediamine, such as 3,4-diaminobenzoic acid, allows for the direct formation of a benzimidazole with a carboxylic acid at the 5-position.

Once the 1-methylbenzimidazole-5-carboxylic acid is obtained, standard peptide coupling methods can be employed to form the carboxamide. This involves activating the carboxylic acid, for example with a coupling reagent like HATU or HBTU, followed by reaction with an appropriate amine. Alternatively, the carboxylic acid can be converted to an acid chloride, which then reacts with an amine to form the carboxamide. The synthesis of a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives has been reported, highlighting the feasibility of this functionalization. nih.gov

Synthesis via Intermediate Benzimidazole Carboxylic Acids

A primary and effective route to obtaining this compound involves the synthesis of an intermediate, 1-methyl-1H-benzimidazole-5-carboxylic acid, which is subsequently converted to the target carboxamide. This multi-step approach allows for purification at the intermediate stage, often leading to a cleaner final product.

A common strategy begins with the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. For instance, the synthesis of 2-substituted-benzimidazole-5-carboxylic acids can be achieved by reacting 3,4-diaminobenzoic acid with various aryl aldehydes in the presence of an oxidizing agent like sodium metabisulfite. nih.gov The resulting carboxylic acid can then be esterified, for example, by reacting with ethanol in the presence of sulfuric acid to produce the corresponding ethyl ester. nih.gov This ester can then be subjected to amidation to yield the carboxamide.

Another powerful method for the conversion of carboxylic acids to benzimidazoles is through the use of peptide coupling agents. A mild, acid-free, one-pot synthesis has been developed using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). rsc.org This methodology facilitates the conversion of a wide range of carboxylic acids, including alkyl, indole, and N-protected alpha-amino acids, into their corresponding benzimidazoles with high yields, typically ranging from 80-99%. rsc.org This approach is particularly valuable as it provides direct access to complex benzimidazole scaffolds from readily available starting materials in a single step. rsc.org

The classical Phillips method, which involves the high-temperature condensation of o-phenylenediamines with carboxylic acids under strongly acidic conditions (e.g., using polyphosphoric acid), also serves as a foundational technique for creating the benzimidazole carboxylic acid intermediate. researchgate.net While effective, variations using milder reagents have been developed to improve yields and purity. dergipark.org.tr

A key step in synthesizing the title compound is the N-methylation of the benzimidazole ring. This can be accomplished by reacting the benzimidazole with a methylating agent. For example, a NaH-mediated reaction between N-methyl-1,2-phenylenediamine and a carbonitrile can directly yield N-methylbenzimidazoles. organic-chemistry.org Alternatively, the pre-formed benzimidazole can be methylated.

Once the 1-methyl-1H-benzimidazole-5-carboxylic acid is formed, it can be converted to the final carboxamide. This typically involves activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with ammonia (B1221849) or an appropriate amine.

Derivatization and Functionalization Strategies for Analogue Development

To explore the structure-activity relationships and develop new potential therapeutic agents, the this compound scaffold is often modified through various derivatization and functionalization strategies.

The C2, C5, and C6 positions of the benzimidazole ring are common sites for substitution to generate analogues. The C2 position is particularly amenable to substitution by selecting different carboxylic acids or aldehydes during the initial cyclization reaction. nih.gov

For substitutions at the C5 and C6 positions, the starting materials often possess the desired functional groups. For example, using a 4-substituted-1,2-diaminobenzene in the initial condensation reaction will result in a C5 or C6 substituted benzimidazole derivative. dergipark.org.tr

Post-synthesis modification is also a viable strategy. Cross-coupling reactions are powerful tools for introducing substituents onto the benzimidazole core. For instance, a bromo-substituted benzimidazole can serve as a handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of functional groups. organic-chemistry.org

The introduction of various chemical groups onto the benzimidazole framework is crucial for fine-tuning its properties.

Aryl and Heterocyclic Moieties: These are commonly introduced at the C2 position. The reaction of o-phenylenediamines with aromatic or heteroaromatic carboxylic acids or aldehydes is a direct method to synthesize 2-aryl and 2-heterocyclic benzimidazoles. dergipark.org.trbeilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also extensively used to attach aryl groups to a pre-functionalized benzimidazole ring. organic-chemistry.org

Alkyl Moieties: 2-Alkylbenzimidazoles can be synthesized by using aliphatic carboxylic acids or their derivatives in the condensation step. rsc.orgbeilstein-journals.org

Halogenated Groups: Halogens can be incorporated by using halogenated starting materials or through electrophilic halogenation of the benzimidazole ring. These halogenated derivatives are not only of interest for their own biological activities but also serve as versatile intermediates for further functionalization via cross-coupling reactions. organic-chemistry.org

The table below summarizes various synthetic methods for introducing diverse moieties onto the benzimidazole ring.

| Position | Moiety Type | Synthetic Method | Key Reagents | Reference(s) |

| C2 | Aryl | Condensation | o-Phenylenediamine, Aryl Aldehyde/Carboxylic Acid | beilstein-journals.org, nih.gov |

| C2 | Alkyl | Condensation | o-Phenylenediamine, Alkyl Carboxylic Acid | beilstein-journals.org, rsc.org |

| C2 | Heterocyclic | Condensation | o-Phenylenediamine, Heterocyclic Carboxylic Acid | dergipark.org.tr |

| C2 | Phenyl | Cross-Coupling | 2-Bromobenzimidazole, Phenylboronic Acid | organic-chemistry.org |

| C5/C6 | Various | Condensation | Substituted o-Phenylenediamine, Carboxylic Acid | dergipark.org.tr |

The application of microwave irradiation has revolutionized the synthesis of benzimidazole derivatives by offering significant advantages over conventional heating methods. jocpr.com Microwave-assisted organic synthesis is known for its ability to dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds. jocpr.comnih.gov

This technology has been successfully applied to various steps in benzimidazole synthesis, including the condensation of o-phenylenediamines with carboxylic acids or aldehydes. dergipark.org.trresearchgate.net For example, the synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation and a catalyst like Er(OTf)₃ under solvent-free conditions has been shown to be highly efficient. mdpi.com

The table below provides a comparison of conventional and microwave-assisted synthesis for certain benzimidazole derivatives, highlighting the improvements in reaction time and yield.

| Reaction | Method | Reaction Time | Yield (%) | Reference(s) |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional | 60 min | 61.4 | mdpi.com |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave | 5 min | 99.9 | mdpi.com |

| o-Phenylenediamine + Formic Acid | Conventional | Not Specified | Not Specified | jocpr.com |

| o-Phenylenediamine + Formic Acid | Microwave | Shorter Time | Higher Yield | jocpr.com |

| Benzimidazole-thiazolidinedione synthesis | Conventional | Longer Time | Lower Yield | nih.gov |

| Benzimidazole-thiazolidinedione synthesis | Microwave | Significant Reduction | Improved Yield | nih.gov |

The use of microwave-assisted synthesis not only accelerates the discovery and development process but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. jocpr.commdpi.com

Spectroscopic and Advanced Structural Elucidation Techniques for 1 Methylbenzimidazole 5 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms. For 1-Methylbenzimidazole-5-carboxamide derivatives, NMR is used to confirm the identity and purity of synthesized compounds. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. In the context of 1-methylbenzimidazole (B167850) derivatives, the chemical shifts (δ) and splitting patterns of the proton signals are characteristic of their positions on the benzimidazole (B57391) ring and substituent groups. rsc.org

For instance, in related 1-methyl-1H-benzo[d]imidazole compounds, the proton at the C2 position typically appears as a singlet in the downfield region (around 7.82 ppm in DMSO-d6). rsc.org The aromatic protons on the benzene (B151609) ring portion (C4, C5, C6, and C7) exhibit complex splitting patterns, often as doublets or multiplets, in the range of 7.28 to 7.80 ppm, with their exact shifts influenced by the substitution pattern. rsc.org A key identifier for the 1-methyl group is a sharp singlet that appears significantly upfield, generally around 3.68 ppm (in DMSO-d6), confirming the methylation at the N1 position. rsc.org For the 5-carboxamide derivative, additional signals corresponding to the amide (-CONH₂) protons would be expected, typically appearing as broad singlets in the downfield region.

Table 1: Representative ¹H NMR Data for a 1-Methylbenzimidazole Derivative. Data is for 1-Methyl-1H-benzo[d]imidazole in DMSO-d6 and serves as a reference.

| Proton Position | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| C2-H | 7.82 | s (singlet) |

| C4-H | 7.80 | d (doublet) |

| C5-H / C6-H | 7.28-7.31 | m (multiplet) |

| C7-H | 7.36 | d (doublet) |

| N1-CH₃ | 3.68 | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

In 1-methyl-1H-benzo[d]imidazole, the carbon atoms of the imidazole (B134444) ring (C2, C3a, C7a) and the benzene ring (C4, C5, C6, C7) can be distinguished. rsc.org The C2 carbon typically resonates at approximately 143.81 ppm (in DMSO-d6). rsc.org The carbons of the fused benzene ring appear between 112 and 135 ppm. rsc.org The N-methyl carbon provides a characteristic signal in the upfield region, around 30.96 ppm. rsc.org For the 5-carboxamide derivative, the carbonyl carbon (C=O) of the amide group would be expected to produce a signal in the highly downfield region (typically 165-175 ppm).

Table 2: Representative ¹³C NMR Data for a 1-Methylbenzimidazole Derivative. Data is for 1-Methyl-1H-benzo[d]imidazole in DMSO-d6 and serves as a reference.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 143.81 |

| C3a | 134.58 |

| C4 | 123.20 |

| C5 | 122.02 |

| C6 | 121.55 |

| C7 | 112.65 |

| C7a | 143.52 |

| N1-CH₃ | 30.96 |

Multi-nuclear NMR Spectroscopy for Specific Isotope Analysis

Beyond ¹H and ¹³C, NMR studies can be extended to other nuclei, such as ¹⁵N, to gain deeper structural insights. For benzimidazole derivatives, ¹⁵N NMR is particularly valuable for studying the nitrogen environments. nih.gov This technique can distinguish between the two nitrogen atoms of the imidazole ring (N1 and N3) and the nitrogen of the carboxamide substituent. The chemical shifts of these nitrogen atoms are sensitive to tautomerism, protonation, and hydrogen bonding, providing a powerful probe of the molecule's electronic structure and intermolecular interactions. nih.gov While specific ¹⁵N NMR data for this compound is not widely published, the principles of the technique confirm its potential to unambiguously resolve the positions and electronic states of the nitrogen atoms within the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The amide group gives rise to several distinct bands: N-H stretching vibrations typically appear as one or two sharp peaks in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a strong, sharp absorption usually found between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1600-1640 cm⁻¹. The benzimidazole core contributes to absorptions from aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ region). ias.ac.in

Table 3: Expected FT-IR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-CONH₂) | 3200 - 3400 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1680 |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1640 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman spectroscopy particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar character.

For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring system. Symmetric "breathing" modes of the benzimidazole ring, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. While specific experimental data for this compound is limited, analysis of related benzimidazole structures shows that Raman is a powerful tool for probing the chemical structure and confirming the formation of complexes or derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₉H₉N₃O), the technique provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The high-resolution mass spectrum would show the molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated monoisotopic mass of 176.0818. The fragmentation pattern is dictated by the structure's weakest bonds and the stability of the resulting fragments. The robust benzimidazole core tends to remain intact. Common fragmentation pathways would likely involve the carboxamide substituent at the C5 position.

Key expected fragmentation patterns include:

Loss of the amino group (-NH₂): Resulting in a fragment ion [M-NH₂]⁺.

Loss of the entire carboxamide group (-CONH₂): Leading to a significant peak corresponding to the 1-methylbenzimidazole cation [M-CONH₂]⁺.

Decarbonylation: Loss of carbon monoxide (-CO) from the [M-NH₂]⁺ fragment.

While specific experimental data for this compound is not broadly published, the expected fragmentation can be tabulated based on chemical principles.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment | Formula of Fragment |

| 175.07 | [M]⁺ (Molecular Ion) | C₉H₉N₃O |

| 159.08 | [M-NH₂]⁺ | C₉H₇N₂O |

| 131.06 | [M-CONH₂]⁺ | C₈H₇N₂ |

| 130.07 | [M-NH₂-CO]⁺ | C₈H₇N₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

The this compound molecule contains a conjugated benzimidazole system, which acts as a potent chromophore. The expected electronic transitions include:

π → π* transitions: These high-energy transitions occur within the aromatic π-system of the benzimidazole ring. They are typically characterized by high molar absorptivity (ε).

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The exact λmax values are solvent-dependent, as solvent polarity can stabilize the ground or excited states differently. For benzimidazole derivatives, characteristic absorptions are typically observed in the 200-300 nm range.

Table 2: Expected UV-Vis Absorption Data for this compound

| λmax Range (Expected) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~240-255 nm | High | π → π | Benzene ring component |

| ~270-290 nm | Moderate to High | π → π | Imidazole ring component |

| >300 nm | Low | n → π* | C=O and C=N groups |

Elemental Microanalysis for Composition Verification (CHN)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the found and calculated values serves as strong evidence of the sample's purity and confirms its empirical formula.

For this compound, with a molecular formula of C₉H₉N₃O and a molecular weight of approximately 175.19 g/mol , the theoretical percentages can be calculated precisely.

Table 3: Elemental Analysis Data for this compound (C₉H₉N₃O)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 61.70% | Data not available in searched literature |

| Hydrogen (H) | 5.18% | Data not available in searched literature |

| Nitrogen (N) | 23.99% | Data not available in searched literature |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Properties

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules are arranged relative to each other in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.

For this compound, an XRD analysis would be expected to reveal:

Planarity: The benzimidazole ring system would be largely planar.

Hydrogen Bonding: The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It would likely form extensive hydrogen-bonding networks, potentially creating dimers or extended chains in the solid state.

π-π Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, further stabilizing the crystal structure.

While a published crystal structure for this specific compound was not identified, the table below outlines the type of crystallographic data that such an analysis would provide.

Table 4: Representative Crystallographic Data from X-Ray Diffraction

| Parameter | Description | Example Value |

| Crystal System | The basic shape of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.3, b = 8.7, c = 12.2 |

| α, β, γ (°) | The angles of the unit cell axes. | α = 90, β = 98.5, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

| H-Bond Distance (Å) | e.g., N-H···O distance | ~2.9 Å |

Computational and Theoretical Investigations of 1 Methylbenzimidazole 5 Carboxamide and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 1-Methylbenzimidazole-5-carboxamide and its analogues, DFT calculations offer a detailed understanding of their reactivity and stability.

Electronic Structure Analysis

Electronic structure analysis reveals key aspects of a molecule's behavior, including its reactivity and kinetic stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For instance, in a study of benzimidazole (B57391) derivatives, the calculated HOMO-LUMO energy gap was found to be a key indicator of the molecule's charge transfer capabilities. niscpr.res.in In the case of the fungicide benomyl, a benzimidazole derivative, the HOMO-LUMO energy gap was calculated to be 5.039 eV, providing a measure of its chemical reactivity. nih.gov Similarly, for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO-LUMO energy gap was determined to be 4.9266 eV. nih.gov For a series of benzimidazole-based carboxamide derivatives, the HOMO-LUMO gap was instrumental in confirming that charge transfer occurs within the molecules. niscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attacks. mdpi.com In MEP analysis, red areas indicate negative electrostatic potential, highlighting regions susceptible to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. nih.gov Green regions represent areas with zero potential. nih.gov For many benzimidazole derivatives, the negative potential is often localized over carbonyl groups, indicating their susceptibility to electrophilic attack. nih.gov This analysis is a valuable tool for predicting the reactive sites of a molecule and understanding its biological interactions. nih.govrsc.org

Mulliken Charges: Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. uni-muenchen.de These charges provide insights into the electronic distribution and can affect properties like the dipole moment and molecular polarizability. niscpr.res.in In studies of benzimidazole derivatives, Mulliken charge analysis has been used to understand the charge distribution across the molecule. For example, in some benzimidazolyl thiazoles, carbon and nitrogen atoms often exhibit negative charges, while sulfur and hydrogen atoms are positively charged. niscpr.res.in It's important to note that Mulliken charges can be highly dependent on the basis set used in the calculation. niscpr.res.in

Table 1: Theoretical Data for Benzimidazole Derivatives

| Compound/Parameter | HOMO-LUMO Gap (eV) | Key MEP Findings | Mulliken Charge Observations |

|---|---|---|---|

| Benomyl | 5.039 nih.gov | Negative potential on carbonyl groups nih.gov | - |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | 4.9266 nih.gov | - | - |

| Benzimidazolyl thiazoles | Confirms intramolecular charge transfer niscpr.res.in | - | Negative charges on C and N; positive on S and H niscpr.res.in |

| Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 3.50 mdpi.com | Red color indicates strongest repulsion and reactivity towards electrophiles, whereas blue color indicates the strongest attraction and reactivity towards nucleophiles. mdpi.com | - |

Theoretical Prediction of Vibrational Frequencies and NMR Shielding Constants

Computational methods can accurately predict spectroscopic properties, aiding in the structural characterization of newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT methods, can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. For various benzimidazole derivatives, a good correlation between theoretical and experimental spectra has been achieved. niscpr.res.inresearchgate.net For instance, in a study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative, the calculated C-H vibration of the benzimidazole ring was observed at 3126 cm⁻¹, which is in close agreement with the experimental value of 3106 cm⁻¹. mdpi.com

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net These theoretical predictions are then compared with experimental ¹H and ¹³C NMR data to elucidate the structure of the compounds. For several 1-alkyl-2-methylbenzimidazoles, the calculated absolute shieldings were consistent with the measured NMR chemical shifts. researchgate.net However, it is noted that accurately predicting chemical shifts for protons involved in hydrogen bonding, such as NH protons, can be challenging without considering specific solute-solvent interactions. researchgate.net

Thermodynamic Properties and Stability Profiling

DFT calculations can also be used to determine the thermodynamic properties of molecules, such as their heat of formation and thermal stability. For a derivative of 5,6-dimethyl-1H-benzo[d]imidazole, thermodynamic properties like standard molar heat capacity, standard molar entropy, and standard molar enthalpy were calculated as a function of temperature. mdpi.com These calculations provide valuable information on the stability of the compound under different conditions. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Several studies have employed molecular docking to investigate the interactions of benzimidazole carboxamide derivatives with various protein targets. For example, benzimidazole-based carboxamide derivatives have been docked into the ATP-binding site of the EGFR kinase domain (PDB: 1M17) to explore their potential as anticancer agents. nih.gov In another study, benzimidazole carboxamides were investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov The docking studies helped to elucidate the binding modes of these inhibitors within the active site of PARP-1. nih.gov Furthermore, docking studies on benzimidazole derivatives with the BRAFV600E protein have shown high binding affinities, suggesting their potential as targeted cancer therapeutics. nih.gov

Table 2: Molecular Docking Studies of Benzimidazole Derivatives

| Ligand Type | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| Benzimidazole-based carboxamide derivatives | EGFR kinase domain nih.gov | 1M17 | Potent binding at the ATP pocket. nih.gov |

| Cyclic amine-containing benzimidazole carboxamides | PARP-1 nih.gov | - | Elucidation of binding modes in the active site. nih.gov |

| Benzimidazole derivative | BRAFV600E protein nih.gov | - | High binding affinity. nih.gov |

| Benzimidazole derivatives | FabH (β-ketoacyl-acyl carrier protein synthase III) lokmanhekim.edu.tr | - | Sufficient protein-ligand interaction energy. lokmanhekim.edu.tr |

| Benzimidazole derivatives | CYP51 (sterol 14α-demethylase) lokmanhekim.edu.tr | - | Strong interactions with the antifungal target. lokmanhekim.edu.tr |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. While classical MD simulations cannot model chemical reactions, they are invaluable for studying the pre-reaction and post-reaction states. youtube.com

MD simulations have been used to study the stability of benzimidazole derivatives within the active sites of their target proteins. For instance, a 100 ns MD simulation of benzimidazole-thiadiazole hybrids with CYP51 revealed the stability of the protein-ligand complexes. researchgate.net In another study, MD simulations of a benzimidazole derivative with SARS-CoV-2 Mpro and human ACE2 receptor showed that the ligand maintained good stability in the active site of both proteins throughout the simulation. nih.gov These simulations are crucial for confirming the stability of docked poses and understanding the dynamic nature of ligand-receptor interactions. researchgate.net

Chemoinformatic Approaches and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics and QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A chemoinformatic analysis was conducted on a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives to compare their structure-activity relationships with other benzimidazoles. nih.gov This analysis helped in identifying compounds with selective activity against different protozoa. nih.gov In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for cyclic amine-containing benzimidazole carboxamide-based PARP-1 inhibitors. nih.gov These models provided insights into the structural requirements for high inhibitory activity and were used to design new, more potent inhibitors. nih.gov

Theoretical Studies on Non-linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in modern technologies like optical data storage, telecommunications, and signal processing. nih.govbiointerfaceresearch.com Benzimidazole and its derivatives have emerged as promising candidates for NLO materials, largely owing to their versatile structural framework which can be readily modified to enhance their NLO response. biointerfaceresearch.comresearchgate.netmdpi.com Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for predicting and understanding the NLO behavior of these compounds, offering insights that guide the synthesis of novel materials with improved properties. nih.govmdpi.com

The NLO response of a molecule is primarily governed by its ability to interact with an applied electric field, which is described by its linear polarizability (α) and non-linear hyperpolarizability (β). nih.gov For a molecule to exhibit a significant NLO response, it often requires a large hyperpolarizability value. In the context of benzimidazole derivatives, research has focused on creating molecules with a donor-π-acceptor (D-π-A) framework. nih.gov This design involves attaching electron-donating groups and electron-accepting groups to the benzimidazole core, which acts as a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key factor in enhancing the NLO response.

Theoretical studies have shown a strong correlation between the NLO properties of benzimidazole analogues and their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates a more facile charge transfer and, consequently, a larger hyperpolarizability. researchgate.net

Research Findings on Benzimidazole Analogues

Several computational studies have explored the NLO properties of various substituted benzimidazole derivatives. For instance, a study on N-1-sulfonyl substituted benzimidazoles demonstrated that strategic structural modifications can significantly enhance NLO characteristics. nih.gov By employing DFT calculations, researchers have been able to quantify the polarizability and hyperpolarizability of these compounds.

| Compound | Polarizability (α) | First Hyperpolarizability (β) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | 4.866 × 10-23 esu | 5.095 × 10-29 esu | - | nih.gov |

| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A1) | - | Greater than urea | - | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A2) | - | Greater than urea | - | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A3) | - | Greater than urea | - | biointerfaceresearch.com |

| 5-bromo-1-(phenyl)-1H-benzo[d]imidazol-2-amine (1a) | 228 au | - | - | mdpi.com |

| N-(5-bromo-1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)acetamide (2e) | 247 au | - | - | mdpi.com |

| 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine (1b) | - | 5.66 × 10-30 au | - | mdpi.com |

The results from these theoretical investigations highlight the tunability of the NLO properties of benzimidazole derivatives. For example, in a series of N-1-sulfonyl substituted derivatives, the compound 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole was found to have the highest total polarizability (⟨α⟩) and first hyperpolarizability (βtot) values. nih.gov This is attributed to the strong electron-withdrawing nature of the nitro groups, which enhances the D-π-A character of the molecule.

Similarly, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that their NLO behavior can surpass that of the standard NLO material, urea. biointerfaceresearch.com Furthermore, research on 5-bromo-2-aminobenzimidazole derivatives has revealed how different substituents on the N-aryl ring influence the polarizability and hyperpolarizability. mdpi.com For instance, compound 1a (5-bromo-1-(phenyl)-1H-benzo[d]imidazol-2-amine) exhibited a high polarizability (αo) of 228 au, while compound 2e (N-(5-bromo-1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)acetamide) showed an even higher value of 247 au. mdpi.com The highest first hyperpolarizability (βo) value of 5.66 × 10⁻³⁰ au was observed for compound 1b (5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine). mdpi.com

These computational findings underscore the potential of benzimidazole-based compounds in the development of new NLO materials. The ability to predict the NLO properties through theoretical calculations allows for the rational design of molecules with optimized characteristics for specific applications in advanced optical technologies. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 1 Methylbenzimidazole 5 Carboxamide Derivatives

Influence of N1-Substituent Modifications on Biological Activities

The substituent at the N1 position of the benzimidazole (B57391) ring is a key determinant of the biological activity of 1-Methylbenzimidazole-5-carboxamide derivatives. Modifications at this site can significantly impact potency and selectivity.

In the context of anti-inflammatory activity, the substitution of a benzyl (B1604629) group at the N1-position has been shown to enhance the therapeutic action of benzimidazole derivatives. nih.gov Similarly, for antimicrobial applications, the introduction of a p-chlorobenzyl group at the N1 position of a benzimidazole-5-carboxamide derivative led to increased activity. nih.gov This suggests that an aromatic substituent at this position can be favorable for certain biological targets.

For neuropeptide Y-1 (NPY-1) receptor antagonists based on a 4-methylbenzimidazole scaffold, appropriate substitution on a piperidyl moiety attached to the benzimidazole nitrogen systematically increased receptor affinity by approximately 50-fold. nih.gov This highlights the importance of the N1-substituent in optimizing receptor binding. In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, many potent benzimidazole carboxamide derivatives are left unsubstituted at the N1 position (as 1H-benzimidazole). nih.gov However, molecular modeling studies indicate that the N1 position can be modified to fine-tune activity. nih.gov

Table 1: Influence of N1-Substituent on Biological Activity

| N1-Substituent | Biological Target/Activity | Observation | Reference |

|---|---|---|---|

| Methyl | General Scaffold | Provides a baseline for SAR studies. | |

| Benzyl | Anti-inflammatory | Enhanced activity. | nih.gov |

| p-Chlorobenzyl | Antimicrobial | Increased activity compared to unsubstituted N1. | nih.gov |

Impact of C2-Substituent Diversity on Pharmacological Potency

The C2 position of the benzimidazole ring offers a strategic point for introducing diversity, significantly influencing the pharmacological potency of the resulting derivatives. A wide range of substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties, have been explored.

In the pursuit of PARP inhibitors, the C2 position is crucial for achieving high potency. For instance, a series of 2-substituted-1H-benzimidazole-4-carboxamides showed that a cyclic amine, such as a 1-propylpiperidin-4-yl group, at the C2 position results in a potent inhibitor with a Ki of 8 nM against PARP-1. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have further elucidated that the C2-substituent's size, shape, and electrostatic properties are critical for effective binding to the enzyme's active site. nih.gov

For anti-inflammatory applications, substituting the C2 position with anacardic acid has been reported to inhibit COX-2. nih.gov In another example, a 2-imidazoline-5-aminopyridine group linked via a β-alanine at the C2 position of a benzimidazole resulted in excellent potency as a bradykinin (B550075) B1 receptor antagonist, with an IC50 of 2 nM. nih.gov

Role of the C5-Carboxamide Group and its Modifications in Activity Modulation

The C5-carboxamide group is a cornerstone of the this compound scaffold, playing a pivotal role in modulating biological activity through hydrogen bonding and other interactions.

This group is essential for the activity of many PARP inhibitors, where it mimics the nicotinamide (B372718) portion of the NAD+ cofactor and forms critical hydrogen bonds with the enzyme's active site residues. nih.govnih.gov Modifications to the carboxamide nitrogen can further refine activity. For antimicrobial benzimidazole-5-carboxamides, derivatizing the carboxamide with an N,N-dialkylaminoethyl chain proved effective. nih.gov Further replacement with bulkier alkyl groups on the terminal nitrogen of this chain led to the best antimicrobial results, indicating that the size and basicity of this extension are important for activity. nih.gov

The C5-carboxamide is also implicated in the anti-inflammatory properties of benzimidazoles, with some derivatives acting as cannabinoid receptor antagonists. nih.gov The orientation and electronic properties of the carboxamide are thus critical for receptor interaction and subsequent signal modulation.

Table 2: Impact of C5-Carboxamide Modifications on Antimicrobial Activity

| Carboxamide Modification | Observation | Reference |

|---|---|---|

| N'-(N,N-dimethylaminoethyl) | Active | nih.gov |

| N'-(N,N-diethylaminoethyl) | Active | nih.gov |

| N'-(p-chlorobenzyl)-N'-(N,N-dipropylaminoethyl) | Increased activity | nih.gov |

Effects of Substitutions at C6 and Other Positions on Bioactivity Profiles

While the N1, C2, and C5 positions are often the primary focus of modification, substitutions at other positions on the benzene (B151609) ring, such as C6, can also significantly influence the bioactivity profiles of benzimidazole derivatives.

In the development of anti-inflammatory agents, the nature of the substituent at the C6 position has been shown to be a key determinant of activity. nih.gov For a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory effect was found to be largely dependent on the electronic properties of the group at C6. nih.gov

For antimicrobial benzimidazole-5(6)-carboxamides, the substitution pattern on the benzene portion of the scaffold can affect potency. The synthesis of regioisomers is often necessary to determine the optimal substitution pattern for activity. nih.gov

Comparative SAR with Related Benzimidazole Scaffolds and Isosteres

Comparing the SAR of this compound with related scaffolds and isosteres provides valuable context for its biological properties. The benzimidazole nucleus itself is considered a privileged structure in medicinal chemistry due to its isostructural relationship with naturally occurring biomolecules. nih.gov

One class of isosteres is the pyrazole (B372694) carboxamides. A study of 1-methyl-1H-pyrazole-5-carboxamide derivatives as anthelmintic agents revealed that, similar to benzimidazoles, modifications around the core scaffold are critical for potency. nih.gov This suggests that the spatial arrangement of the N-methyl group and the C5-carboxamide is a key pharmacophoric feature that can be translated across different heterocyclic cores.

Another related scaffold is 5-methylisoxazole-4-carboxamide, the core of the anti-inflammatory drug leflunomide. Comparing this to its 5-methylisoxazole-3-carboxamide (B1215236) isomer reveals significant differences in metabolism and toxicity, underscoring how the relative positions of functional groups on a heterocyclic ring can drastically alter a compound's properties. This highlights the importance of the specific 1,5-disubstitution pattern in this compound for its unique biological activities.

Stereochemical Considerations in Structure-Activity Relationships

While the core this compound scaffold is planar, the introduction of chiral centers in its substituents can lead to stereoisomers with different biological activities. This is particularly relevant when bulky or complex groups are introduced at the N1, C2, or C5 positions.

Although specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. For any derivative with a stereocenter, it is highly likely that one enantiomer or diastereomer will exhibit greater potency or a different pharmacological profile than the others due to specific three-dimensional interactions with its biological target. For example, in the development of PARP inhibitors, the precise 3D conformation of the C2-substituent is critical for fitting into the enzyme's binding pocket. nih.gov Any chiral centers within this substituent would be expected to significantly influence this fit.

Mechanistic Studies of Biological Activities of 1 Methylbenzimidazole 5 Carboxamide and Its Analogues Pre Clinical Focus

Molecular Target Identification and Validation

The biological activities of benzimidazole (B57391) derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions can lead to the inhibition of key cellular processes or the modulation of signaling pathways.

Enzyme Inhibition Mechanisms

Benzimidazole carboxamides and their analogues have been identified as inhibitors of several key enzymes involved in disease pathology. Their mechanisms range from direct competitive binding at the active site to allosteric modulation.

Arginase: Arginase enzymes (Arginase I and Arginase II) are implicated in cardiovascular diseases and immune suppression within the tumor microenvironment. nih.govmedchemexpress.com Certain benzimidazole analogues have been developed as potent arginase inhibitors. For instance, Arginase inhibitor 1 demonstrates potent inhibition of both human arginase I (hARG I) and II (hARG II) with IC₅₀ values of 223 nM and 509 nM, respectively. medchemexpress.commedchemexpress.com This inhibition is crucial as excessive arginase activity can deplete L-arginine, a substrate required for nitric oxide (NO) production and T-cell proliferation. nih.gov By blocking arginase, these inhibitors can restore NO levels and enhance anti-tumor immune responses. nih.govnih.gov

Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX): Benzimidazole derivatives are recognized for their anti-inflammatory properties, which are often achieved by inhibiting COX enzymes, key players in the synthesis of prostaglandins. nih.gov Analogues with specific substitutions can act as potent and selective COX-2 inhibitors. For example, a 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole derivative showed 384-fold selectivity for COX-2 over COX-1. nih.gov Some benzimidazole compounds also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), an enzyme involved in the leukotriene pathway, thereby blocking two major inflammatory pathways. dntb.gov.uanih.gov The position and nature of substituents on the benzimidazole ring significantly influence the inhibitory activity and selectivity towards these enzymes. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are critical for DNA repair. nih.govnih.gov Inhibiting PARP in cancer cells, especially those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. A series of cyclic amine-containing benzimidazole carboxamides have been developed as potent PARP-1 inhibitors. nih.govnih.gov One such derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, is a potent inhibitor of the PARP-1 enzyme with a Kᵢ of 8 nM and demonstrates an EC₅₀ of 3 nM in a whole-cell assay. nih.gov Docking studies reveal that these inhibitors bind to the active site of PARP-1. nih.gov

| Enzyme Target | Benzimidazole Analogue | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Arginase I (human) | Arginase inhibitor 1 | IC₅₀: 223 nM | medchemexpress.com |

| Arginase II (human) | Arginase inhibitor 1 | IC₅₀: 509 nM | medchemexpress.com |

| PARP-1 | 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Kᵢ: 8 nM | nih.gov |

| EGFR Kinase | Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivative (Compound 10) | IC₅₀: 0.33 µM | nih.gov |

| EGFR Kinase | Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | IC₅₀: 0.38 µM | nih.gov |

Receptor Agonism and Antagonism

The interaction of benzimidazole analogues extends to various cell surface and intracellular receptors, where they can act as either agonists or antagonists.

Integrin α4β1: The α4β1 integrin is a receptor involved in cell adhesion and is expressed on lymphocytes. It plays a role in inflammatory responses and is a target in lymphoma. Halogenated benzimidazole carboxamides have been identified as antagonists that target the α4β1 integrin on T and B cell lymphomas. nih.gov These compounds interfere with the integrin-ligand interactions that are crucial for cell adhesion. nih.govnih.gov

Bradykinin (B550075) and Cannabinoid Receptors: Benzimidazole derivatives have been shown to antagonize bradykinin and cannabinoid receptors, which are involved in inflammation and pain signaling. nih.govdntb.gov.ua Structure-activity relationship studies indicate that substitutions at the C2 and C5 positions of the benzimidazole scaffold, such as with diarylamine and carboxamide groups, are important for achieving antagonism at these receptors. nih.gov

Cellular Pathway Modulation

By interacting with key enzymes and receptors, 1-methylbenzimidazole-5-carboxamide and its analogues can significantly modulate critical cellular pathways, leading to anticancer and antiviral effects.

Cell Cycle Regulation and Arrest

A common mechanism for the anticancer activity of benzimidazole derivatives is the disruption of the normal cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proliferating.

S/G2 Phase Arrest: Several studies have shown that benzimidazole analogues can induce cell cycle arrest, often at the S or G2/M phases. nih.govnih.gov For example, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (a benzimidazole-6-carboxamide derivative) was found to arrest the cell cycle at the S phase in A549 lung cancer cells. nih.gov Similarly, other benzimidazole-based compounds have been observed to cause arrest in the G2/S or G1/G2 phases in various cancer cell lines, including breast (MDA-MB-231) and ovarian (SKOV3) cancer cells. nih.gov This arrest is often a consequence of DNA damage or the inhibition of enzymes crucial for cell cycle progression, such as topoisomerase. nih.govnih.gov

| Benzimidazole Analogue | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 10 (Benzimidazole-based 1,3,4-oxadiazole) | MDA-MB-231, SKOV3 | G2/S phase arrest | nih.gov |

| Compound 10 (Benzimidazole-based 1,3,4-oxadiazole) | A549 | G1/G2 phase arrest | nih.gov |

| Compound 13 (Benzimidazole-based 1,3,4-oxadiazole) | A549, MDA-MB-231 | G1/S phase arrest | nih.gov |

| Compound 5o (N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide) | A549 | S phase arrest | nih.gov |

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Benzimidazole derivatives have been shown to trigger apoptosis in cancer cells through multiple pathways.

Modulation of Apoptotic Proteins and PARP Cleavage: The apoptotic process is regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Certain benzimidazole derivatives can shift this balance in favor of apoptosis. mdpi.com A hallmark of apoptosis is the cleavage of PARP by caspases. researchgate.net Studies have demonstrated that treatment with benzimidazole analogues leads to increased levels of cleaved PARP. researchgate.net For instance, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide induced apoptosis in A549 cells in a dose-dependent manner, with the total apoptosis rate reaching 74.3% at a concentration of 0.30 µM. nih.gov This induction of apoptosis is a direct consequence of their ability to inhibit critical survival pathways and activate cell death machinery. nih.govnih.gov

Inhibition of Viral Replication Mechanisms

The benzimidazole scaffold is also a core component of several antiviral agents. These compounds can interfere with various stages of the viral life cycle.

Inhibition of Viral RNA Synthesis and Entry: Benzimidazole derivatives have demonstrated activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), Zika Virus (ZIKV), and Yellow Fever Virus (YFV). nih.govnih.govresearchgate.net The mechanism often involves the inhibition of viral replication machinery or blocking the fusion and entry of the virus into host cells. nih.gov For example, some benzimidazole-2-phenyl-carboxamides act as dual-target inhibitors, preventing both the entry and replication of BVDV. nih.gov A study on 1H-benzo[d]imidazole-5-carboxamide derivatives identified a compound that inhibited both YFV and ZIKV replication in cell culture, with EC₅₀ values of 1.7 µM and 4.5 µM, respectively. researchgate.net These findings highlight the potential of benzimidazole carboxamides as broad-spectrum antiviral agents.

DNA and RNA Interaction Studies and Their Biological Implications

Preclinical investigations into the mechanisms of action of this compound and its analogues have revealed significant interactions with nucleic acids, which are pivotal to their biological activities. These interactions, primarily with DNA and to a lesser extent with RNA, are thought to underpin their potential as therapeutic agents.

Benzimidazole derivatives, the structural class to which this compound belongs, are well-documented for their ability to bind to the minor groove of DNA. This binding is often sequence-specific, with a preference for A-T rich regions. The interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA molecule. Analogues of the bis-benzimidazole DNA minor groove binding agent Hoechst 33258 have been studied to understand the structure-activity relationships governing this interaction. nih.gov Fluorescence titration measurements have shown that modifications to the benzimidazole core, such as the introduction of different substituents, can significantly alter the binding affinity and sequence selectivity. nih.gov For instance, the steric bulk of substituents on the benzimidazole ring system plays a crucial role in how snugly the molecule fits within the narrow confines of the DNA minor groove. nih.gov

The biological implication of this DNA minor groove binding is profound. By occupying the minor groove, these compounds can interfere with the binding of essential DNA-binding proteins, such as transcription factors and enzymes involved in DNA replication and repair. This interference can lead to the disruption of cellular processes that are critical for cell survival and proliferation, forming the basis of their observed cytotoxic and anti-proliferative effects in preclinical models. For example, the inhibition of DNA replication in rapidly dividing cancer cells is a key mechanism for many established chemotherapeutic agents that bind to the DNA minor groove.

While the interaction with DNA is more extensively studied, emerging research indicates that benzimidazole derivatives can also interact with RNA. RNA molecules fold into complex three-dimensional structures that present unique pockets and grooves for small molecules to bind. Studies have shown that certain benzimidazole derivatives can selectively bind to specific RNA motifs, such as internal loops. nih.gov The affinity of these interactions can be in the low micromolar range, suggesting a potential for these compounds to modulate RNA function. nih.gov The biological significance of RNA binding by this compound and its analogues is an active area of investigation. Potential outcomes of such interactions could include the modulation of mRNA translation, interference with viral RNA replication, or disruption of non-coding RNA functions.

Table 1: Summary of Preclinical DNA and RNA Interaction Studies of Benzimidazole Analogues

| Compound Class | Target Nucleic Acid | Key Findings | Potential Biological Implications |

| Bis-benzimidazole Analogues | DNA (minor groove) | High affinity for A-T rich regions; binding affinity influenced by steric and electronic properties of substituents. nih.gov | Inhibition of DNA replication and transcription; anti-proliferative effects. |

| Benzimidazole Derivatives | RNA (internal loops) | Selective binding to specific RNA motifs with micromolar affinity. nih.gov | Modulation of mRNA translation, interference with viral replication, disruption of non-coding RNA function. nih.gov |

Biofilm Inhibition Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or non-biological surfaces. A significant aspect of the preclinical evaluation of this compound and its analogues has been the investigation of their ability to inhibit biofilm formation, a key virulence factor in many chronic infections.

Studies have demonstrated that certain benzimidazole derivatives are potent inhibitors of biofilm formation across a broad spectrum of bacteria, including both Gram-positive and Gram-negative pathogens. nih.gov A noteworthy characteristic of this anti-biofilm activity is that it often occurs at sub-inhibitory concentrations, meaning the compounds prevent biofilm formation without killing the bacteria. This is advantageous as it may exert less selective pressure for the development of resistance.

The primary mechanism underlying the anti-biofilm activity of many benzimidazole analogues appears to be the disruption of quorum sensing (QS) systems. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In many pathogenic bacteria, QS regulates the production of virulence factors and the formation of biofilms. For instance, in Pseudomonas aeruginosa, a notorious biofilm-forming pathogen, benzamide-benzimidazole compounds have been shown to interfere with the MvfR (PqsR) quorum-sensing system. nih.gov By inhibiting this system, the compounds effectively block the signaling cascade that leads to biofilm development. nih.gov

Another key mechanistic target for biofilm inhibition by benzimidazole derivatives is the interference with cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling. c-di-GMP is a ubiquitous second messenger in bacteria that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation. Some small molecules are capable of interfering with c-di-GMP signaling, leading to a reduction in biofilm formation. While direct evidence for this compound is still emerging, the broader class of benzimidazoles has been implicated in the modulation of pathways that influence c-di-GMP levels or the activity of c-di-GMP-binding proteins.

The ability of these compounds to inhibit biofilm formation on various surfaces, including medically relevant materials, underscores their potential in preventing infections associated with indwelling devices such as catheters and implants. nih.gov

Table 2: Preclinical Research Findings on Biofilm Inhibition by Benzimidazole Analogues

| Bacterial Species | Key Mechanistic Findings | Observed Effects |

| Pseudomonas aeruginosa | Inhibition of the MvfR (PqsR) quorum-sensing system. nih.gov | Reduced biofilm formation and potentiation of antibiotic-mediated biofilm disruption. nih.gov |

| Broad-spectrum (Gram-positive and Gram-negative) | Often occurs at sub-inhibitory concentrations, suggesting a mechanism other than direct bactericidal activity. nih.gov | Inhibition of biofilm formation on various surfaces. nih.gov |

Pre Clinical Biological Activities and Therapeutic Potential of 1 Methylbenzimidazole 5 Carboxamide Derivatives

Anti-proliferative and Anticancer Efficacy

Benzimidazole (B57391) derivatives are a cornerstone in the development of anticancer agents due to their diverse mechanisms of action, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest. nih.govnih.gov The minimal toxicity associated with the benzimidazole core makes it an attractive scaffold for designing new cancer therapeutics. nih.gov

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., leukemic cells)

Derivatives of 1-methylbenzimidazole-5-carboxamide have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. For instance, a series of 1,2,5-trisubstituted benzimidazole derivatives showed potent antiproliferative activity against 60 human cancer cell lines, including leukemia, melanoma, and lung cancer, with GI50 values ranging from 0.167 to 7.59 µM. nih.gov

In a notable study, certain benzimidazole-5-carboxylic acid derivatives exhibited remarkable apoptosis-inducing capabilities in leukemic cells (K562 and CEM), with one compound showing a maximum effect at an IC50 of 3 µM. nih.govresearchgate.net Furthermore, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides displayed potent cytotoxicity against A549 (lung carcinoma) and SW480 (colon adenocarcinoma) cell lines, with IC50 values as low as 0.15 µM. nih.gov Some of these derivatives were found to be more potent than the established anticancer drug cisplatin. nih.gov

The cytotoxic potential of these compounds extends to other cancer types as well. For example, metal-bound benzimidazole derivatives have shown cytotoxicity against A549 lung cancer cell lines, with IC50 values ranging from 264.32 to 608.70 μM. mdpi.com Another study on benzimidazole based bis-carboxamide derivatives reported potent IC50 values (0.41–51.21 μM) against SK-Mel-28 skin cancer cells. researchgate.net

A new class of benzimidazole-based derivatives demonstrated remarkable antiproliferative activity against a panel of sixty human tumor cell lines, with particular selectivity against the leukemia subpanel. nih.gov Specific derivatives, through their dual inhibition of EGFR and BRAFV600E, induced apoptosis by modulating the levels of caspases and Bcl-2 family proteins. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 1,2,5-trisubstituted benzimidazoles | Leukemia, Melanoma, Lung | GI50 | 0.167–7.59 µM | nih.gov |

| Benzimidazole-5-carboxylic acid derivative | Leukemic cells (K562, CEM) | IC50 | 3 µM | nih.govresearchgate.net |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | IC50 | 0.15 ± 0.01 µM | nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (Colon) | IC50 | 3.68 ± 0.59 µM | nih.gov |

| Metal-Bound Benzimidazole Derivative (Complex 4) | A549 (Lung) | IC50 | 264.32 ± 36.57 µM | mdpi.com |

| Benzimidazole based bis-carboxamide (10m) | SK-Mel-28 (Skin) | IC50 | 0.41–51.21 μM | researchgate.net |

| Benzimidazole-based derivative (4c) | Leukemia subpanel | GI50 | - | nih.gov |

Activity in in vitro and in vivo Pre-clinical Models of Malignancies

The anticancer potential of this compound derivatives has been further substantiated in various pre-clinical models, both in vitro and in vivo. nih.govresearchgate.netnih.gov These models are crucial for understanding the therapeutic efficacy and mechanisms of action of these compounds before they can be considered for clinical trials. nih.gov

In vitro studies often involve the use of cancer cell lines to assess the direct cytotoxic effects of the compounds. researchgate.net For example, the ability of certain derivatives to induce apoptosis and cause cell cycle arrest at the G2/M phase has been demonstrated in cell lines such as SK-Mel-28. researchgate.net Further mechanistic studies have revealed that some derivatives act as potent topoisomerase inhibitors, leading to apoptosis in leukemia cells. nih.gov

Antimicrobial Spectrum and Potency

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this compound have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. ontosight.airesearchgate.net

Antibacterial Activity Against Gram-positive and Gram-negative Strains

A number of this compound derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain aromatic amide and amidine derivatives of benzimidazole-5-carboxylic acid esters exhibit potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 0.39 to 1.56 µg/mL. researchgate.net Another study reported that newly synthesized 1,2-disubstituted benzimidazole derivatives showed good activity against Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, S. aureus, and Escherichia coli. nih.gov

Furthermore, some N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives have demonstrated significant efficacy against MRSA and vancomycin-resistant Enterococcus faecium (VREF) with an MIC value of 8 μg mL−1. rsc.org The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, A. niger)

Derivatives of this compound have also been investigated for their antifungal properties. nih.govnih.gov Several studies have reported their efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. researchgate.netnih.govmdpi.com

For example, a series of benzimidazole-5-carboxylic acid alkyl ester derivatives were evaluated for their antifungal activity, with many showing good inhibition against C. albicans and A. niger. researchgate.net Another study found that twenty bis-5-methylbenzimidazole compounds exhibited antifungal activity against C. albicans and C. tropicalis with MIC values ranging from 25 to 800 mg/L. nih.gov